

An In-depth Technical Guide to SCH 51048: A Precursor to Posaconazole

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Compound of Interest

Compound Name: SCH 51048

Cat. No.: B1680909

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent **SCH 51048**, a key precursor in the development of the broad-spectrum triazole antifungal, posaconazole. This document details its chemical structure, mechanism of action, and relevant experimental protocols, presenting a valuable resource for researchers in mycology and drug discovery.

Core Compound Data: SCH 51048

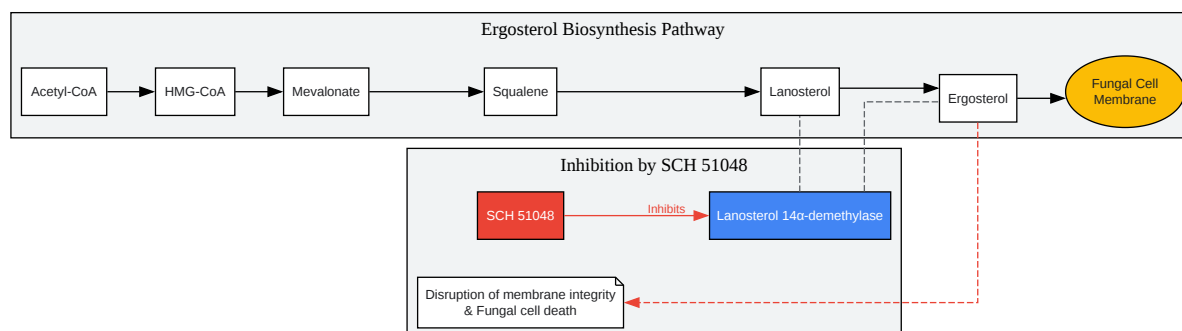
SCH 51048 is a potent triazole antifungal agent that served as a lead compound in the research and development of next-generation antifungal therapies. Its chemical properties are summarized below.

Property	Value
IUPAC Name	4-[4-[4-[4-[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one[1][2]
CAS Number	161532-65-6[1][2][3][4][5]
Molecular Formula	C37H42F2N8O3[1][2][3]
Molecular Weight	684.78 g/mol [1][2][3]
Canonical SMILES	<chem>CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F</chem> [1]
Synonyms	SCH51048, SCH-51048[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As a member of the triazole class of antifungals, **SCH 51048** exerts its activity by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. The primary target of triazoles is the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.

This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability. The nitrogen atom in the triazole ring of **SCH 51048** binds to the heme iron atom in the active site of lanosterol 14 α -demethylase, preventing the enzyme from metabolizing its natural substrate. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterols in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.



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Inhibition of the ergosterol biosynthesis pathway by **SCH 51048**.

Experimental Protocols

Detailed methodologies for key experiments involving triazole antifungals are outlined below. These protocols are based on established methods for in vitro susceptibility testing and in vivo efficacy studies.

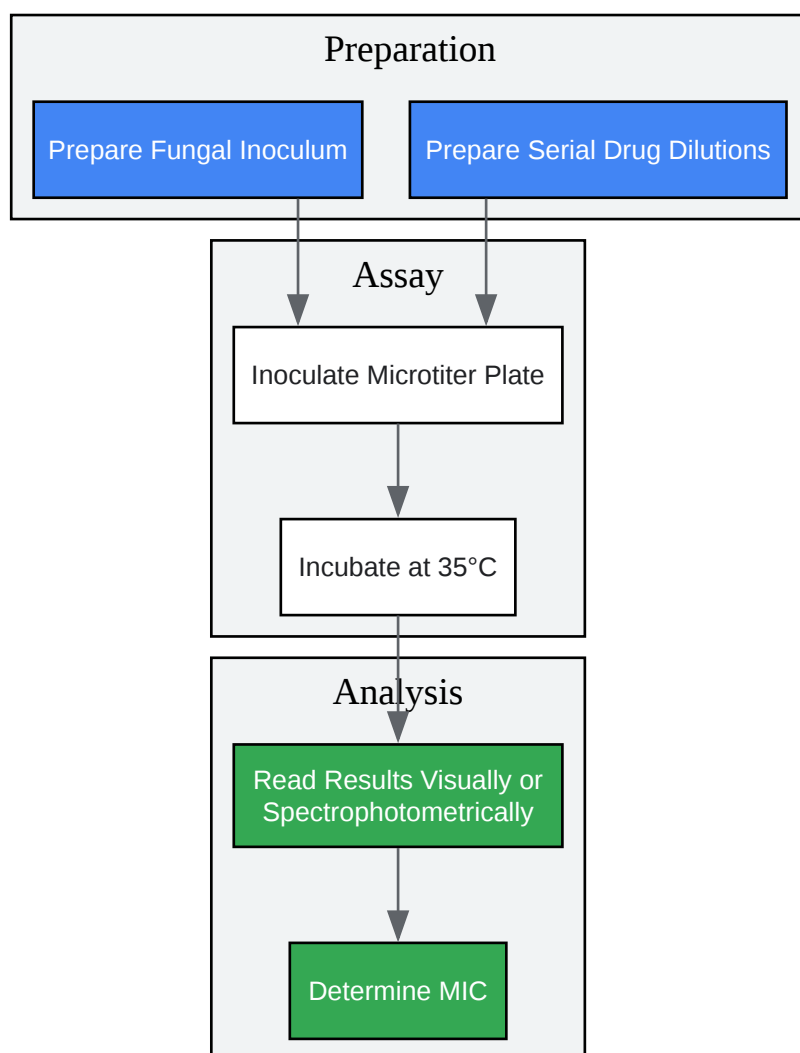
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

1. Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile 0.85% saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). d. Further dilute the suspension in RPMI 1640 medium

(with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of $0.5\text{--}2.5 \times 10^3$ CFU/mL.

2. Drug Dilution:
 - a. Prepare a stock solution of **SCH 51048** in a suitable solvent (e.g., DMSO).
 - b. Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 $\mu\text{g/mL}$).
3. Incubation:
 - a. Inoculate each well of the microtiter plate with the prepared fungal suspension.
 - b. Include a growth control well (no drug) and a sterility control well (no inoculum).
 - c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
 - a. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the growth control.
 - b. Read the results visually or using a spectrophotometer at a wavelength of 530 nm.



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Workflow for broth microdilution antifungal susceptibility testing.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

This protocol describes a common model to assess the in vivo efficacy of antifungal agents.

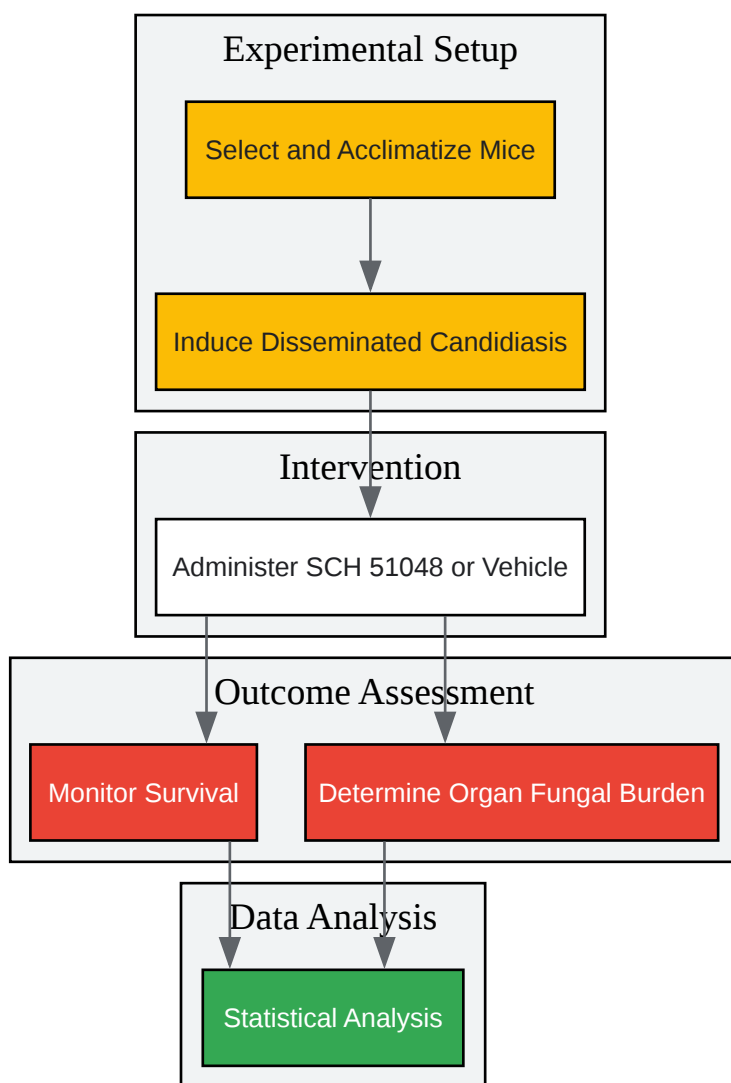
1. Animals: a. Use immunocompetent or immunocompromised (e.g., neutropenic) mice of a standard strain (e.g., BALB/c or CD-1). b. House the animals in a controlled environment with access to food and water ad libitum.

2. Infection: a. Prepare an inoculum of *Candida albicans* from an overnight culture. b. Wash and resuspend the yeast cells in sterile saline. c. Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of *Candida albicans*.

3. Treatment: a. Prepare a formulation of **SCH 51048** suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). b. Initiate treatment at a specified time point post-infection (e.g., 2 hours). c. Administer the drug at various dose levels to different groups of mice. d. Include a vehicle control group and potentially a positive control group (e.g., treated with a known effective antifungal).

4. Endpoint Evaluation: a. Survival Study: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality. b. Fungal Burden Study: At specific time points, euthanize a subset of mice from each group. c. Aseptically remove target organs (e.g., kidneys, brain, spleen). d. Homogenize the organs and plate serial dilutions onto appropriate agar plates. e. Incubate the plates and enumerate the colony-forming units (CFUs) to determine the fungal load per gram of tissue.

5. Data Analysis: a. For survival studies, use Kaplan-Meier survival curves and log-rank tests to compare treatment groups. b. For fungal burden studies, use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean fungal loads between groups.



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References

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- 4. D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]Methyl]-1-(1H-1,2,4-triazol-1-yl)- | 161532-65-6 [[chemicalbook.com](#)]
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